Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate
Description
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate is a hydrazone-containing ester derivative characterized by:
- An ethyl ester group at the carboxylate position.
- A chlorine atom adjacent to the hydrazone linkage.
- A 2-fluorophenyl group attached to the hydrazone nitrogen.
This compound is a key intermediate in synthesizing heterocyclic frameworks, particularly thiazoles and pyrazoles, which are prevalent in medicinal chemistry . Its reactivity is influenced by the electron-withdrawing fluorine substituent on the phenyl ring, which modulates the electrophilicity of the hydrazone carbon and facilitates nucleophilic attack .
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2-fluorophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c1-2-16-10(15)9(11)14-13-8-6-4-3-5-7(8)12/h3-6,13H,2H2,1H3/b14-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTBOQSRJXKXAA-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC=C1F)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]acetate has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]acetate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Electronic and Steric Influences
- Electron-Withdrawing Groups (EWGs, e.g., 2-F, 4-Cl):
- Increase electrophilicity at the hydrazone carbon, accelerating cyclocondensation reactions with thiosemicarbazides or amines to form thiazoles and pyrazoles .
- The 2-fluoro substituent in the target compound enhances reactivity in nucleophilic aromatic substitution, as seen in its use for MRSA-targeting thiazole derivatives .
- Electron-Donating Groups (EDGs, e.g., 4-OCH₃):
- Reduce electrophilicity, favoring alternative pathways such as Schiff base formation. EDGs like methoxy improve solubility in polar solvents .
Biological Activity
Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.
The synthesis of this compound typically involves the reaction of ethyl chloroacetate with 2-fluorophenylhydrazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is conducted under reflux conditions to ensure complete conversion of the starting materials. The molecular formula of this compound is , with a molar mass of approximately 244.65 g/mol.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The hydrazinylidene moiety in the compound is particularly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins and nucleic acids, thereby modulating their activity. This reactivity suggests potential applications in drug development, especially for targeting specific pathways involved in diseases such as cancer and infections.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness against these pathogens suggests its potential as a lead candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have been investigated through various assays. Notably, studies involving human liver tumor cell lines (HepG2) demonstrated that this compound significantly reduces cell viability, indicating its potential as an anticancer agent. The structure-activity relationship (SAR) studies reveal that modifications in the fluorophenyl group can enhance or diminish its cytotoxic effects .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive and Gram-negative bacteria | |
| Anticancer | Significant reduction in HepG2 cell viability |
Case Study: Anticancer Efficacy
A study conducted on the anticancer efficacy of this compound utilized MTT assays to evaluate its effects on HepG2 cells. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity:
- Cell Viability Results :
- Control: 100% viability
- 10 µM: 70% viability
- 50 µM: 40% viability
- 100 µM: 15% viability
These findings suggest that the compound's cytotoxic effects are significant at higher concentrations, warranting further investigation into its mechanism of action and potential therapeutic applications .
Q & A
Basic: What synthetic methodologies are optimal for preparing Ethyl 2-chloro-2-[2-(2-fluorophenyl)hydrazono]-acetate?
Answer:
The compound is synthesized via coupling reactions between hydrazine derivatives and α-chloro-ketoesters. A representative method involves reacting 2-fluorophenylhydrazine with ethyl 2-chloroacetoacetate under acidic conditions. Key steps include:
- Diazotization of 2-fluoroaniline in HCl/NaNO₂ to generate the diazonium salt.
- Coupling with ethyl 2-chloroacetoacetate in ethanol at 0–5°C for 15–30 minutes, followed by recrystallization from ethanol (yield ~85%) .
- Solvent selection (ethanol or toluene) and temperature control (85–90°C) are critical for minimizing side reactions and improving yield .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- X-ray crystallography confirms the planar hydrazono moiety and Z-configuration of the C=N bond, with a torsion angle of 5.5° between the aryl and acetate groups .
- IR spectroscopy identifies key functional groups: ν(C=O) at ~1685 cm⁻¹ (ester), ν(N–H) at ~3300 cm⁻¹ (hydrazone), and ν(C–Cl) at 750–800 cm⁻¹ .
- ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.2 ppm) and the ethyl ester group (δ 1.3 ppm for CH₃, δ 4.2 ppm for CH₂) .
Advanced: How does the Z-configuration influence its reactivity in heteroannulation reactions?
Answer:
The Z-configuration stabilizes intramolecular hydrogen bonding between the hydrazone N–H and ester carbonyl, directing regioselectivity in cyclization reactions. For example:
- In the synthesis of pyrazolo[3,4-c]pyridines, the Z-isomer facilitates nucleophilic attack at the α-chloro carbon, enabling ring closure with morpholino-dihydropyridinones at 90°C in toluene .
- Computational studies (DFT) suggest that this configuration lowers the activation energy for cyclization by 8–10 kcal/mol compared to the E-isomer .
Advanced: What mechanistic insights explain contradictions in solvent effects on reaction outcomes?
Answer:
Conflicting reports on solvent polarity arise from competing pathways:
- Polar aprotic solvents (DMF, DMSO) accelerate enolate formation but promote hydrolysis of the α-chloro group, reducing yield .
- Non-polar solvents (toluene) favor the hydrazono coupling step, with triethylamine as a base to neutralize HCl byproducts .
- Kinetic studies show a 30% yield increase in toluene vs. THF due to reduced side reactions (e.g., ester saponification) .
Advanced: How can computational modeling predict tautomeric stability and reactivity?
Answer:
- DFT calculations (B3LYP/6-311+G(d,p)) reveal the hydrazone-keto tautomer is 12.5 kcal/mol more stable than the enol form, favoring electrophilic substitution at the α-carbon .
- Molecular docking studies indicate the compound’s planar structure allows π-stacking with aromatic residues in enzyme active sites (e.g., COX-2), explaining its utility as a precursor for anti-inflammatory agents .
Basic: What are the key stability considerations for storing this compound?
Answer:
- Store at room temperature in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the hydrazone moiety .
- Avoid prolonged exposure to light, as UV radiation induces C–Cl bond homolysis, leading to dimerization byproducts .
Advanced: What analytical strategies resolve impurities in API intermediates derived from this compound?
Answer:
- HPLC-MS with a C18 column (ACN/H₂O gradient) detects and quantifies common impurities:
- Impurity A : Hydrolyzed ester (m/z 212.1, retention time 6.2 min).
- Impurity B : Oxidized hydrazone (m/z 270.0, retention time 8.5 min) .
- Recrystallization from ethyl acetate/n-heptane (1:3) reduces impurity levels from 2.5% to <0.1% .
Advanced: How does fluorine substitution at the 2-position affect electronic properties?
Answer:
- The 2-fluoro group increases electrophilicity at the hydrazone nitrogen (Hammett σₚ = +0.78) by withdrawing electron density via resonance.
- Cyclic voltammetry shows a 120 mV anodic shift in oxidation potential compared to the non-fluorinated analog, enhancing reactivity in radical coupling reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
